molecular formula C5H5N5 B015015 1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 2380-63-4

1H-吡唑并[3,4-d]嘧啶-4-胺

货号: B015015
CAS 编号: 2380-63-4
分子量: 135.13 g/mol
InChI 键: LHCPRYRLDOSKHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

吡唑并腺嘌呤是一种杂环化合物,属于吡唑和腺嘌呤家族。它具有氮-氮键,使其成为药物化学和功能材料中的重要化合物。吡唑并腺嘌呤以其在化学、生物学、医药和工业等各个领域的广泛应用而闻名。

科学研究应用

Anticancer Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been extensively studied for their anticancer properties. They primarily act as inhibitors of oncogenic tyrosine kinases, such as c-Src and c-Abl, which are critical in various cancer pathways.

Case Studies

  • Prodrug Development : A study reported the synthesis of prodrugs from pyrazolo[3,4-d]pyrimidines to enhance their aqueous solubility and bioavailability. These prodrugs showed significant antiproliferative activity in myeloid cell lines after being hydrolyzed to release the active compounds .
  • NCI Evaluation : A series of pyrazolo[3,4-d]pyrimidines with 4-(1H-benzimidazol-2-yl)-phenylamine moieties were synthesized and evaluated against 60 human cancer cell lines at the National Cancer Institute. Several compounds exhibited potent anticancer activity with mean GI50 values as low as 1.30 μM, indicating their potential as effective anticancer agents .

Pharmacokinetic Improvement Strategies

Despite their promising biological activities, the poor aqueous solubility of pyrazolo[3,4-d]pyrimidines poses a challenge for their clinical application. Various strategies have been employed to improve their pharmacokinetic properties:

Nanoparticle and Liposome Encapsulation

Recent research focused on encapsulating these compounds in albumin nanoparticles and liposomes. This approach not only improved solubility but also enhanced drug delivery efficiency to target cells. The encapsulated compounds demonstrated significant cytotoxicity against neuroblastoma cell lines in vitro and showed promising results in vivo models .

Antimicrobial Activity

In addition to their anticancer properties, some derivatives of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine have been evaluated for antimicrobial activity. A study synthesized novel derivatives and tested them against various bacterial and fungal strains using the agar well diffusion method. Certain compounds exhibited significant antimicrobial effects compared to standard drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Modifications at different positions on the pyrazolo ring have been shown to influence biological activity significantly:

Compound Modification Activity IC50 (µM)
14-AminoAnticancer11
2BenzimidazoleAnticancer1.30
3AntimicrobialBacterialSignificant

Conclusion and Future Directions

The applications of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine are broadening as researchers continue to explore its potential in various therapeutic areas. Its role as a potent anticancer agent is particularly promising, with ongoing studies focusing on enhancing its pharmacokinetic properties through novel drug delivery systems.

Future research should aim at:

  • Developing more water-soluble derivatives.
  • Conducting extensive in vivo studies to evaluate safety and efficacy.
  • Exploring additional therapeutic targets beyond cancer.

This compound represents a valuable scaffold in drug discovery efforts aimed at treating complex diseases such as cancer and infections.

作用机制

吡唑并腺嘌呤的作用机制涉及其与特定分子靶点和途径的相互作用。它可以通过结合到酶的活性位点来抑制某些酶,从而阻断其活性。 此外,吡唑并腺嘌呤可以干扰细胞信号通路,导致细胞功能和反应发生改变 .

准备方法

合成路线和反应条件

吡唑并腺嘌呤的合成通常涉及在特定条件下使吡唑衍生物与腺嘌呤衍生物反应。一种常见的方法是在催化剂存在下,使 4-未取代吡唑酮与腺嘌呤发生缩合反应。 反应条件通常包括 80-120°C 的温度范围和 4-6 小时的反应时间 .

工业生产方法

在工业环境中,可以使用连续流动反应器来扩大吡唑并腺嘌呤的生产规模。这种方法可以更好地控制反应条件,并产生更高纯度的产品。 自动化系统和先进催化剂的使用进一步提高了生产过程的效率 .

化学反应分析

反应类型

吡唑并腺嘌呤会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

这些反应形成的主要产物包括各种取代的吡唑并腺嘌呤衍生物,这些衍生物可能表现出不同的生物学和化学性质 .

相似化合物的比较

类似化合物

吡唑并腺嘌呤的独特性

吡唑并腺嘌呤因其独特的吡唑和腺嘌呤结构组合而脱颖而出,赋予其独特的化学和生物学特性。 它能够进行多种化学反应以及广泛的应用,使其成为各个领域的宝贵化合物 .

生物活性

1H-Pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound, including its anticancer properties, effects on various cellular pathways, and potential as a therapeutic agent.

Overview of Biological Activity

1H-Pyrazolo[3,4-d]pyrimidin-4-amine exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis.
  • Kinase Inhibition : It has been shown to act as an inhibitor of various kinases, which are critical in cell signaling pathways related to cancer progression.
  • Antifungal Properties : Some derivatives have also been evaluated for their antifungal activities.

The anticancer properties of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine are primarily attributed to its ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. For instance:

  • Induction of Apoptosis : Flow cytometric analyses indicated that compounds based on this scaffold can significantly increase the apoptotic cell population in various cancer cell lines. For example, a study reported that a derivative exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, which was significantly lower than that of doxorubicin (9.20 µM) .
  • Cell Cycle Arrest : Compounds such as 12b showed the ability to arrest the cell cycle at the S and G2/M phases, further contributing to their antiproliferative effects .

Case Studies and Data

Several studies have quantitatively assessed the efficacy of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine derivatives against different cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis
1dMCF-71.74Induces apoptosis
12bA5498.21EGFR inhibition; apoptosis induction
12bHCT-11619.56EGFR inhibition; apoptosis induction

These results indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can enhance anticancer activity significantly.

Kinase Inhibition

1H-Pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potent inhibitor of several kinases involved in cancer signaling pathways:

  • EGFR Inhibition : Derivatives such as compound 12b have shown remarkable inhibitory activity against wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM). This suggests potential for use in treating cancers with EGFR mutations .

Implications for Cancer Therapy

The ability of these compounds to selectively target cancer cells while sparing normal cells presents a promising avenue for developing new cancer therapies. The modulation of apoptotic pathways through these compounds could lead to improved outcomes in patients with resistant forms of cancer.

Antifungal Activity

In addition to anticancer properties, certain derivatives of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine have been investigated for antifungal activity:

  • A recent study reported that specific derivatives exhibited superior antifungal efficacy compared to established fungicides against Valsa mali, with an EC50 value significantly lower than that of boscalid .

属性

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2380-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminopyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-aminopyrazolo[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AZA-7-DEAZAADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

3-Iodo-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.00 g, 5.81 mmol), 1-methyl-4-piperidone (2.14 mL, 17.42 mmol), sodium triacetoxyborohydride (2.45 g, 11.62 mmol) and glacial acetic acid (1.05 g, 17.42 mmol) were mixed with 1,2-dichloroethane (75 mL). The reaction mixture was stirred at room temperature for 6 hours and saturated sodium bicarbonate solution was added to adjust the PH to about 8. The solid was collected by filtration to give 3-Iodo-1-[1-(1-methylpiperidin-4-yl)]-piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine (2.39 g, 93%). 1H NMR (DMSO-d6) δ 1.52 (m, 2H), 1.75 (m, 2H), 1.87 (m, 2H), 2.05 (m, 4H), 2.24 (s, 3H), 2.28 (m, 3H), 2.91 (m, 2H), 3.00 (m, 2H), 4.55 (m, 1H), 8.18 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 3
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 4
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Customer
Q & A

Q1: What are the primary molecular targets of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

A1: Research indicates that 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit affinity for various kinases, including Src family kinases [, , , ], Bruton’s tyrosine kinase (BTK) [, , ], and RET kinase []. They act as competitive inhibitors, vying with ATP for the binding site on these kinases.

Q2: How does inhibition of Src kinase by 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives impact cellular processes?

A2: Inhibition of Src kinase by compounds like PP1 (1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can influence a range of cellular events. For instance, it has been shown to:

  • Reduce hypoxia-inducible factor-1α (HIF-1α) expression: This effect is observed in hepatic stellate cells (HSCs) and contributes to the alleviation of liver fibrosis. []
  • Suppress UVB-induced COX-2 expression: This inhibition occurs through the blockade of Fyn kinase activity, a member of the Src kinase family. []
  • Prevent cortactin phosphorylation and translocation: This disruption impacts cytoskeletal remodeling in smooth muscle cells, affecting processes like cell migration. []

Q3: Can you elaborate on the downstream consequences of BTK inhibition by 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

A3: Inhibition of BTK, a key player in B cell receptor signaling, leads to a cascade of effects:

  • Impaired B cell activation: This disruption interferes with the proliferation and survival of B cells, making it relevant for treating B cell malignancies. []
  • Reduced phosphorylation of downstream kinases: This includes Akt (Protein Kinase B) and ERK1/2, further attenuating the signaling pathways involved in B cell activation and proliferation. []

Q4: What are the implications of inhibiting RET kinase with 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

A4: RET kinase inhibition holds therapeutic potential, particularly in the context of cancer:

  • Suppression of tumor cell growth: Compounds like those derived from 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrate efficacy against RET-driven cancers, such as certain types of thyroid cancer. [, ]

Q5: What is the molecular formula and molecular weight of the parent compound 1H-pyrazolo[3,4-d]pyrimidin-4-amine?

A5: The molecular formula of 1H-pyrazolo[3,4-d]pyrimidin-4-amine is C5H5N5, and its molecular weight is 135.13 g/mol.

Q6: What spectroscopic techniques are commonly employed to characterize 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?

A6: Researchers utilize a combination of spectroscopic methods for structural elucidation, including:

  • NMR Spectroscopy (1H NMR and 13C NMR): This technique provides insights into the proton and carbon environments within the molecule, aiding in structure determination. [, , ]
  • IR Spectroscopy: IR spectra offer information about the functional groups present in the molecule, such as characteristic stretching and bending vibrations. [, ]
  • Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity. [, ]
  • X-ray Crystallography: When feasible, obtaining a single-crystal X-ray structure provides the most definitive three-dimensional structural information. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。